molecular formula C8H5NO B3381580 5-Ethynylpyridine-3-carbaldehyde CAS No. 252989-57-4

5-Ethynylpyridine-3-carbaldehyde

Cat. No.: B3381580
CAS No.: 252989-57-4
M. Wt: 131.13 g/mol
InChI Key: POPXBLXAVUEVOL-UHFFFAOYSA-N
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Description

5-Ethynylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5NO. It has gained significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to the pyridine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylpyridine-3-carbaldehyde typically involves the reaction of 5-bromo-3-pyridinecarbaldehyde with an acetylene source under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Ethynylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynylpyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-Ethynylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of 5-Ethynylpyridine-3-carbaldehyde.

    5-Ethynylpyridine: Lacks the aldehyde group but shares the ethynyl-pyridine structure.

    3-Pyridinecarboxaldehyde: Lacks the ethynyl group but has the aldehyde-pyridine structure.

Uniqueness

This compound is unique due to the presence of both the ethynyl and aldehyde groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-ethynylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-3-8(6-10)5-9-4-7/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXBLXAVUEVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440954
Record name 5-ethynylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252989-57-4
Record name 5-ethynylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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